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Compound of Interest

Compound Name: Paulownin
Cat. No.: B8180900
Get Quote
\ J

Executive Summary & Chemical Identity

Paulownin is a bioactive furofuran lignan primarily isolated from the wood and bark of
Paulownia tomentosa (Princess Tree). Structurally, it is closely related to sesamin but

distinguished by a hydroxyl group at the C-7 benzylic position. This structural nuance

significantly alters its solubility, biological reactivity, and spectroscopic signature.

This guide provides a definitive technical reference for the isolation and spectroscopic
validation of Paulownin. It moves beyond simple data listing to explain the causality of the
signals, ensuring you can differentiate Paulownin from its diastereomers (e.g., isopaulownin)
and analogs (e.g., sesamin).

Chemical Profile[1][2][3][4][5][6][7][8]

e IUPAC Name: (1R, 3aR, 4S, 6aR)-4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-yl)-1-
hydroxy-tetrahydro-1H,3H-furo[3,4-c]furan

e Common Name: (+)-Paulownin

e Molecular Formula:
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e Molecular Weight: 370.35 g/mol
o Key Structural Feature: Fused bis-tetrahydrofuran ring with a C-7 hydroxyl group.

Isolation & Purification Protocol

High-purity spectroscopic data requires high-purity samples. The following protocol is optimized
for Paulownia tomentosa xylem (wood) extraction, minimizing co-elution of the structurally

similar sesamin.

Workflow Diagram
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Caption: Optimized isolation workflow for Paulownin from lignocellulosic biomass.

Detailed Methodology

o Extraction: Suspend 1 kg of dried, ground P. tomentosa wood in 5 L of Methanol (MeOH).
Reflux for 3 hours. Filter and repeat twice.

« Partitioning: Evaporate MeOH. Suspend residue in water (500 mL) and partition with Ethyl
Acetate (EtOAc, 500 mL x 3). The lignans concentrate in the EtOAc phase.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b8180900/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-paulownin-nmr-ms-ir
https://www.benchchem.com/product/b8180900/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-paulownin-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Chromatography: Load the dried EtOAc fraction onto a Silica Gel 60 column. Elute with a
gradient of Hexane:EtOAc (starting 9:1 to 1:1).

o Note: Sesamin typically elutes first (less polar). Paulownin elutes later due to the polar -
OH group.

o Crystallization: Collect fractions showing a dark spot under UV (254 nm) and a purple/red
color with vanillin-sulfuric acid spray (heating). Recrystallize from hot MeOH to yield colorless
needles.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for the molecular weight and the stability
of the furofuran ring system.

Instrumentation Parameters (Recommended)

« lonization: Electron Impact (El) at 70 eV or ESI (+).

e Source Temp: 200°C.

Fragmentation Logic & Data

The fragmentation of Paulownin is dominated by the stability of the methylenedioxybenzyl
cation and the cleavage of the fused furan rings.
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m/z (Intensity)

lon Identity

Structural Significance

Confirms formula

370 Molecular lon
Diagnostic: Distinguishes
352 Dehydration Paulownin from Sesamin. The
loss of water from C-7 is rapid.
Retro-Diels-Alder cleavage of
220 RDA Fragment ]
the furan ring system.
Cleavage of the bis-furan ring
203 Fragment A o ) )
retaining one aromatic moiety.
) Methylenedioxybenzyl cation
161 Benzyl Cation ]
(stable aromatic fragment).
Characteristic of all
149 Piperonyl lon methylenedioxyphenyl
compounds.
Further degradation of the
135 Fragment B

piperonyl moiety.

Infrared (IR) Spectroscopy[8][9]

IR is used primarily to confirm the presence of the hydroxyl group and the integrity of the

methylenedioxy ring.
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Wavenumber (
Functional Group Assignment & Notes

)

Diagnostic: Broad band.
3400 - 3450 O-H Stretch Confirms the alcohol at C-7.
Absent in Sesamin.

Aliphatic C-H stretching of the
2850 - 2950 C-H Stretch furan ring and methine
bridges.

) Skeletal vibrations of the
1605, 1500 C=C Aromatic ]
benzene rings.

Asymmetric stretching of the
1250, 1040 C-O-C Stretch ether linkages in the furan

rings.

Diagnostic: Characteristic
930 0O-CH2-0 "methylenedioxy bridge"

vibration.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive validation step. The data below represents Paulownin in Chloroform-d (

)

Numbering Convention: Standard lignan numbering is used, where C-7 and C-7' are the
benzylic positions, and C-8/8' are the bridgehead carbons.

1H NMR Data (500 MHz, )
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Position

(ppm)

Multiplicity (

in Hz)

Structural Logic

Ar-H

6.78 - 6.95

Multiplet (6H)

Overlapping signals
from the two aromatic
rings (H-2, 5, 6 and H-
2',5' 6.

-O-CH2-0-

5.95,5.96

Singlets (4H)

Two distinct
methylenedioxy

groups.

H-7

4.85

Doublet (

)

Diagnostic: The
benzylic proton
attached to the OH
group. Deshielded

compared to H-7'.

H-7'

4.75

Doublet (

)

The benzylic ether
proton (no OH
attached).

H-9 eq

4.40 - 4.50

Multiplet

Protons on the furan
ring methylene

groups.

3.80 - 3.90

Multiplet

Diastereotopic partner
to H-9 eq.

3.05

Multiplet

Bridgehead methine.

2.50 - 2.60

Multiplet

Bridgehead methine.

OH-7

~3.0-3.5

Broad Singlet

Hydroxyl proton (shift
varies with
concentration/water

content).

13C NMR Data (125 MHz, )
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Position Assignment
(ppm) 9
Oxygenated aromatic carbons
C-Ar (Quaternary) 147.0 - 148.0
(C-3, C-4).
_ Aromatic ring junction carbons
C-Ar (Tertiary) 130 - 135
(C-1).
C-Ar (Methine) 106 - 120 Aromatic C-H (C-2, C-5, C-6).
-O-CH2-0O- 101.1,101.2 Methylenedioxy carbons.
Diagnostic: Hemiacetal-like
C-7 87.6 carbon (attached to OH).
Significantly downfield.
C-7 85.8 Benzylic ether carbon.
C-9 71.5 Furan ring methylene.
C-9' 69.8 Furan ring methylene.
C-8 60.5 Bridgehead methine.
C-8 50.0 Bridgehead methine.

Structural Elucidation Logic

To ensure scientific integrity, one must validate the stereochemistry. The key distinction
between Paulownin and its isomers lies in the coupling constants of the furan ring protons.

Logic Flow Diagram

»|  MS: miz 3702 Yes ! |R: OH present? |—Yes(3400cm-1) ol 34 NMVR: H-7 Doublet? QR1=5-0HAa 850D Identifyas
(+)-Paulownin

Unknown Sample

Click to download full resolution via product page

Caption: Decision tree for spectroscopic validation of Paulownin.
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Critical Validation Points

The C-7 Hydroxyl: In Sesamin, H-7 and H-7' are chemically equivalent (or nearly so) and
appear as a singlet or tight multiplet around 4.7 ppm. In Paulownin, the C-7 OH breaks this
symmetry. You must see two distinct benzylic signals (4.85 ppm and 4.75 ppm).

Stereochemistry (cis-fused): The coupling constant

and

typically ranges from 4-6 Hz, indicating a cis-fused furofuran ring system characteristic of
Paulownin.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Paulownin (NMR, MS, IR)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180900/docs#technical-guide-spectroscopic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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